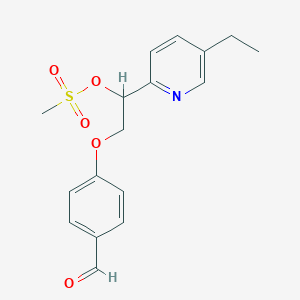
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethyl group at the 5-position, a phenoxy group with a formyl substituent at the 4-position, and an ethyl methanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Derivative: The starting material, 5-ethyl-2-pyridine, is synthesized through a Friedel-Crafts alkylation reaction.
Introduction of the Phenoxy Group: The pyridine derivative undergoes a nucleophilic aromatic substitution reaction with 4-hydroxybenzaldehyde to introduce the phenoxy group.
Formation of the Methanesulfonate Ester: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an aprotic solvent like dichloromethane.
Major Products
Oxidation: 1-(5-Ethylpyridin-2-yl)-2-(4-carboxyphenoxy)ethyl methanesulfonate.
Reduction: 1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate.
Substitution: 1-(5-Ethylpyridin-2-yl)-2-(4-substituted phenoxy)ethyl derivatives.
Scientific Research Applications
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
1-(5-Methylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethylpyridin-2-yl)-2-(4-hydroxyphenoxy)ethyl methanesulfonate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
1-(5-Ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl methanesulfonate is unique due to the presence of both the formyl and methanesulfonate groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
646519-99-5 |
|---|---|
Molecular Formula |
C17H19NO5S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[1-(5-ethylpyridin-2-yl)-2-(4-formylphenoxy)ethyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO5S/c1-3-13-6-9-16(18-10-13)17(23-24(2,20)21)12-22-15-7-4-14(11-19)5-8-15/h4-11,17H,3,12H2,1-2H3 |
InChI Key |
TYDZLOHBMDYAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


boranyl](/img/structure/B15168584.png)
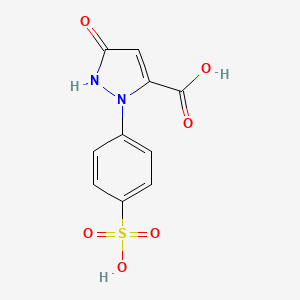
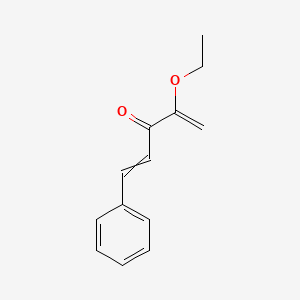
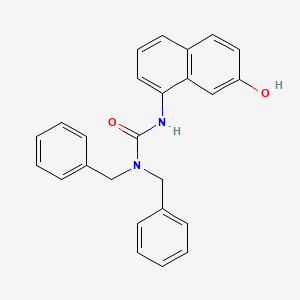
![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
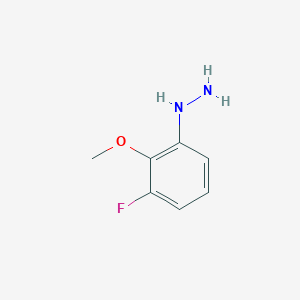
![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

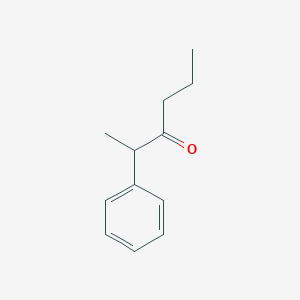
![1-{[2-(Acetyloxy)-4-nitrophenyl]methyl}pyridin-1-ium bromide](/img/structure/B15168678.png)
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
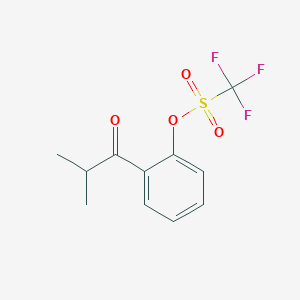
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
